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Compound of Interest

Compound Name: 6-Bromonicotinic acid

Cat. No.: B027431

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromonicotinic acid, with the CAS number 6311-35-9, is a halogenated derivative of
nicotinic acid (Vitamin B3). This compound serves as a crucial building block and intermediate
in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its biological
activities, particularly its role as an inhibitor of coenzyme synthesis and its antibacterial
properties, have garnered significant interest within the scientific community. This technical
guide provides a comprehensive overview of the physicochemical properties, synthesis,
biological activity, and experimental protocols related to 6-Bromonicotinic acid.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 6-Bromonicotinic acid is
presented below. This data is essential for its identification, handling, and application in a
laboratory setting.
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Property Value Reference(s)
CAS Number 6311-35-9 [1]
Molecular Formula CeH4BrNO2 [2]
Molecular Weight 202.01 g/mol [2]

White to off-white crystalline
Appearance [3]
powder or plates

Melting Point 190-203 °C [2][3]
Boiling Point 343.3 £ 27.0 °C at 760 mmHg [2]
Density 1.8+ 0.1 g/cm3 [2]
Solubility Soluble in methanol.

5 9.03 (s, 1H), 8.08 (d, J=8.0
1H-NMR (CDCls, ppm) [1]
Hz, 1H), 7.64 (d, J=8.0 Hz, 1H)

IR (KB, cm~1) 1682 (C=0) 3]

Note: While 133C-NMR and Mass Spectrometry data for the closely related 5-bromonicotinic acid
are available, definitive public data for the 6-bromo isomer is limited. Researchers should
perform their own spectral analysis for confirmation.

Synthesis of 6-Bromonicotinic Acid

Several synthetic routes to 6-Bromonicotinic acid have been reported. Below are detailed
protocols for two common methods.

Synthesis Workflow
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Figure 1: Synthetic routes to 6-Bromonicotinic acid.

Experimental Protocols
Method 1: Oxidation of 2-Bromo-5-methylpyridine[1]

This method involves the oxidation of the methyl group of 2-bromo-5-methylpyridine to a
carboxylic acid.

Materials:

e 2-Bromo-5-methylpyridine

¢ Potassium permanganate (KMnQOa)
e Aliquat 336 (Phase transfer catalyst)
e Water

e 48% Hydrobromic acid (HBr)

» Diatomaceous earth

Procedure:
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» Dissolve 2-bromo-5-methylpyridine (100 g, 0.291 mol) in 1000 mL of water in a suitable
reaction vessel.

e Add Aliquat 336 (2 mL) to the solution as a phase transfer catalyst.
¢ Slowly add potassium permanganate (251 g, 0.797 mol) over a period of 1 hour.

e Heat the reaction mixture to 110 °C and stir for 30 minutes, then continue stirring for an
additional hour to ensure the reaction goes to completion.

o While still hot, filter the mixture through a pad of diatomaceous earth. Wash the filter cake
with hot water.

o Concentrate the filtrate to half its original volume under reduced pressure.

o Add approximately 300 mL of 48% hydrobromic acid to the concentrated filtrate to precipitate
the product.

« Filter the precipitated white crystals of 6-bromonicotinic acid, wash with water, and dry.
Method 2: From 6-Hydroxynicotinic Acid[4]

This procedure involves the conversion of the hydroxyl group of 6-hydroxynicotinic acid to a
bromine atom.

Materials:

6-Hydroxynicotinic acid

Phosphorus pentabromide (PBrs)

Iced water

Aqueous ethanol

Procedure:
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o Carefully add phosphorus pentabromide (18 g) to 6-hydroxynicotinic acid (4.17 g) in a
reaction flask.

e Heat the mixture with stirring at 70-80 °C for 15 minutes.

 Increase the temperature to 120 °C and continue heating for 1 hour. The mixture will solidify
into a yellow mass.

 After cooling, add the solid mass to iced water.
o Collect the resulting white precipitate of 6-bromonicotinic acid by filtration.

o Wash the precipitate with water and recrystallize from aqueous ethanol to yield the pure
product.

Biological Activity and Applications

6-Bromonicotinic acid is recognized for its role as an intermediate in the synthesis of
pharmaceuticals and its inherent biological activities.

Inhibition of NAD* Biosynthesis

The primary biological function of 6-bromonicotinic acid is its ability to inhibit the synthesis of
coenzyme precursors, such as niacin, nicotinamide, and nicotinamide riboside.[3] This
inhibition can disrupt cellular metabolism and energy production, which is a key area of interest
in drug development, particularly in oncology. The NAD* salvage pathway is critical for
maintaining cellular NAD* levels, and its inhibition can lead to decreased activity of NAD*-
dependent enzymes like sirtuins and PARPs. While the precise target is not definitively
established in publicly available literature, it is hypothesized that 6-bromonicotinic acid may
act as an inhibitor of key enzymes in this pathway, such as Nicotinamide
Phosphoribosyltransferase (NAMPT).
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Figure 2: Hypothesized inhibition of the NAD* salvage pathway by 6-Bromonicotinic acid.

Antibacterial Activity

6-Bromonicotinic acid has been shown to inhibit the growth of both Gram-positive and Gram-
negative bacteria.[3] This inhibitory effect can be competitively reversed by nicotinic acid,
further supporting the mechanism of action related to the disruption of coenzyme synthesis.[3]

Table of Minimum Inhibitory Concentrations (MIC)
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Bacterial Strain MIC (pg/mL) Reference(s)
Staphylococcus aureus ND
Escherichia coli ND

ND: Not definitively documented in publicly available literature. Further research is required to
establish specific MIC values.

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination (Broth Microdilution
Method)

This protocol outlines a general procedure for determining the MIC of 6-bromonicotinic acid
against a bacterial strain.

Materials:

» 6-Bromonicotinic acid

o Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
e Mueller-Hinton Broth (MHB) or other appropriate growth medium
» Sterile 96-well microtiter plates

e Spectrophotometer

e Incubator

Procedure:

» Preparation of 6-Bromonicotinic Acid Stock Solution: Prepare a stock solution of 6-
bromonicotinic acid in a suitable solvent (e.g., DMSO) and then dilute it in the growth
medium to the desired starting concentration.
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e Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacterium to the mid-
logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which
corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension in the growth
medium to achieve a final concentration of approximately 5 x 10> CFU/mL in the test wells.

o Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the 6-bromonicotinic
acid solution in the growth medium.

 Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted
compound. Include a positive control (bacteria in medium without the compound) and a
negative control (medium only).

¢ Incubation: Incubate the plate at 37 °C for 18-24 hours.

o Determination of MIC: The MIC is the lowest concentration of 6-bromonicotinic acid that
completely inhibits visible growth of the bacteria.

Applications in Drug Development and Research

As a versatile chemical intermediate, 6-bromonicotinic acid is a valuable starting material for
the synthesis of more complex molecules with potential therapeutic applications. Its pyridine
core is a common scaffold in medicinal chemistry. The bromo-substituent provides a reactive
handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the
introduction of diverse functional groups and the construction of compound libraries for drug
discovery screening.

Logical Workflow for Application in Drug Discovery
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Figure 3: Workflow for utilizing 6-Bromonicotinic acid in drug discovery.

Conclusion

6-Bromonicotinic acid is a compound of significant interest to the chemical and
pharmaceutical industries. Its well-defined physicochemical properties and established
synthetic routes make it a readily accessible building block. Furthermore, its biological activities
as a potential inhibitor of NAD* biosynthesis and an antibacterial agent highlight its potential for
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the development of novel therapeutics. This technical guide provides a foundation for
researchers and drug development professionals to understand and utilize 6-bromonicotinic
acid in their scientific endeavors. Further research is warranted to fully elucidate its mechanism
of action and to explore its full potential in various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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